molecular formula C11H8N2O3S B040249 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid CAS No. 113508-88-6

6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Cat. No. B040249
M. Wt: 248.26 g/mol
InChI Key: KAOSMCALSKMYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, also known as MI-BTA, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. MI-BTA is a highly versatile compound that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemical And Physiological Effects

6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease models, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques. In infectious disease models, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have antimicrobial activity and can inhibit the growth of various bacteria and viruses.

Advantages And Limitations For Lab Experiments

6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has several advantages for lab experiments, including its versatility, potency, and wide range of applications. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods and has been shown to have potent activity in various scientific research fields. However, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid also has some limitations for lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid research, including its potential applications in drug development and disease treatment. 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has shown promising results in various scientific research fields, and further studies are needed to fully understand its potential applications. Additionally, further studies are needed to explore the safety and toxicity of 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid and to identify potential drug targets for its use in disease treatment.

Synthesis Methods

6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid can be synthesized using various methods, including the Pd-catalyzed Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The Pd-catalyzed Suzuki-Miyaura coupling reaction involves the reaction of 2-bromo-6-methoxybenzothiazole with 2-bromo-5-chloropyridine in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-6-methoxybenzothiazole with an amine in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 2-bromo-6-methoxybenzothiazole with an alkyne in the presence of a palladium catalyst and a base.

Scientific Research Applications

6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have potent anti-tumor activity and can induce apoptosis in cancer cells. In neurodegenerative disease research, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In infectious disease research, 6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid has been shown to have antimicrobial activity and can inhibit the growth of various bacteria and viruses.

properties

CAS RN

113508-88-6

Product Name

6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

6-methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid

InChI

InChI=1S/C11H8N2O3S/c1-16-6-2-3-8-9(4-6)17-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15)

InChI Key

KAOSMCALSKMYGV-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O

synonyms

10-methoxy-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic acid

Origin of Product

United States

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